Cas no 76149-24-1 (Luzopeptin b)

Luzopeptin b structure
Luzopeptin b structure
Product Name:Luzopeptin b
CAS No:76149-24-1
MF:C62H76N14O23
MW:1385.34685516357
CID:564059
PubChem ID:16130667
Update Time:2024-03-01

Luzopeptin b Chemical and Physical Properties

Names and Identifiers

    • Luzopeptin B (9CI)
    • BBM-928 B
    • 1H,16H,20H,35H-Dipyridazino[6,1-l:6',1'-b1][1,17,4,7,10,13,20,23,26,29]dioxaoctaazacyclodotriacontine,cyclic peptide deriv.
    • 2-Quinolinecarboxamide,N,N'-[4-(acetyloxy)-4,4a,5,6,7,8,9,10,11,12,13,14,17,18,23,23a,24,25,26,27,28,29,30,31,32,33,36,37-octacosahydro-23-hydroxy-13,32-bis(1-hydroxy-1-methylethyl)-9,12,28,31-tetramethyl-5,8,11,14,18,24,27,30,33,37-decaoxo-3H,16H,22H,35H-dipyridazino[6,1-l:6',1'-b1][1,17,
    • LuzopeptinC, 2-acetate
    • Luzopeptin b
    • Antibiotic BBM 928B
    • Antibiotic bbm 928C, 2-acetate
    • Luzopeptin C, 2-acetate
    • Luzopeptin C, 2-acetate (9CI)
    • [hydroxy-bis[(3-hydroxy-6-meth
    • BBM 928B
    • BBM-928B
    • CHEBI:223527
    • BRN 5512299
    • [hydroxy-bis[(3-hydroxy-6-methoxy-quinoline-2-carbonyl)amino]-bis(1-hydroxy-1-methyl-ethyl)-tetramethyl-decaoxo-[?]yl] acetate
    • 76149-24-1
    • (7S,16S,17S,27S,36S,37S,3R,23R)-1,8,11,14,20,21,28,31,34,40-decaaza-3,23-bis[(3-hydroxy-6-methoxy(2-quinolyl))carbonylamino]-7,27-bis(1-hydroxy-isopropyl)-37-hydroxy-8,11,28,31-tetramethyl-5,25-dioxa-2,6,9,12,15,22,26,29,32,35-decaoxotricyclo[34.4.0.0<16,21>]tetraconta-19,39-dien-17-yl acetate
    • [(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
    • Inchi: 1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1
    • InChI Key: HIWMCVYLBVFQQN-VBOHDVKSSA-N
    • SMILES: O(C(C)=O)[C@H]1CC=NN2C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]3[C@H](CC=NN3C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]21)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O)O)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O
    • BRN: 5512299

Computed Properties

  • Exact Mass: 1384.52077473g/mol
  • Monoisotopic Mass: 1384.52077473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 27
  • Heavy Atom Count: 99
  • Rotatable Bond Count: 10
  • Complexity: 3100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 487
  • XLogP3: -1.3
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd